Product packaging for Biotin-DQMD-FMK(Cat. No.:)

Biotin-DQMD-FMK

Cat. No.: B1574900
M. Wt: 777.8814
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-DQMD-FMK is an irreversible, biotin-conjugated caspase inhibitor designed for the specific detection and study of active caspase-3 in apoptotic pathways. Its structure is based on the DEVD peptide sequence, which is a recognized consensus motif cleaved by caspase-3 . The reagent is cell-permeable, facilitating its use in intact cells, and functions as an affinity label that covalently binds to the active enzyme site. The primary research application of this compound is the identification and pull-down of active caspase-3 from complex biological samples, such as cell lysates, for subsequent analysis. The biotin tag enables the use of streptavidin or avidin-based detection systems (e.g., in western blotting or immunohistochemistry) and allows for affinity purification of the enzyme and its complexes using streptavidin-conjugated beads . This makes it a powerful tool for investigating caspase-3 activation mechanisms, profiling caspase activity in various apoptosis models, and identifying upstream or downstream interaction partners. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C31H48FN7O11S2

Molecular Weight

777.8814

Purity

95/98%

Origin of Product

United States

Rational Design and Molecular Architecture of Biotin Dqmd Fmk

Design Principles of Peptidomimetic Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, play a critical role in programmed cell death (apoptosis) and inflammation. nih.gov Their dysregulation is implicated in a variety of diseases, making them attractive targets for therapeutic intervention and research tools. nih.gov Peptidomimetic inhibitors are designed to mimic the natural peptide substrates of these enzymes, thereby allowing them to bind to the caspase active site. ontosight.aiacs.org

The design of these inhibitors typically incorporates three key features:

A recognition sequence that mimics the preferred cleavage site of the target caspase. mdpi.com

A reactive group that forms a covalent bond with the catalytic cysteine residue in the caspase active site, leading to irreversible inhibition. ontosight.ai

Modifications to enhance cell permeability, such as the addition of a methyl ester, allowing the inhibitor to be used in cellular assays. creative-enzymes.comkamiyabiomedical.com

By combining these elements, researchers can create potent and selective tools to study caspase function. mdpi.com

Functional Role of the DQMD Recognition Sequence

The specificity of a caspase inhibitor is largely determined by its peptide recognition sequence. mdpi.com Caspases recognize and cleave their substrates at specific four-amino-acid sequences (tetrapeptides). core.ac.uk The DQMD (Asp-Gln-Met-Asp) sequence is recognized by specific caspases. For instance, the baculovirus protein P35, a natural caspase inhibitor, contains a DQMD sequence in its reactive site loop. nih.govresearchgate.net Swapping this sequence into another viral inhibitor, P49, altered its specificity from initiator caspases to effector caspases, highlighting the critical role of this sequence in determining which caspases are targeted. nih.gov The DQMD motif is particularly associated with caspase-3. ntu.edu.sgnih.gov This specificity allows Biotin-DQMD-FMK to preferentially bind to and inhibit a subset of caspases, making it a valuable tool for studying the roles of these specific enzymes in biological processes.

Mechanism of Irreversible Enzyme Modification by the Fluoromethyl Ketone (FMK) Moiety

The irreversible inhibition of caspases by this compound is mediated by the fluoromethyl ketone (FMK) group. ontosight.aikamiyabiomedical.com This reactive moiety is an electrophilic "warhead" that covalently modifies the catalytic cysteine residue within the active site of the caspase. ontosight.ai The mechanism involves the formation of a stable thioether bond between the sulfhydryl group of the cysteine and the carbon of the fluoromethyl ketone. ontosight.aiontosight.ai This covalent modification permanently inactivates the enzyme, preventing it from cleaving its natural substrates and executing its biological function. ontosight.aiinvivogen.com The use of an FMK group offers several advantages, including cell permeability and low cellular toxicity, making these inhibitors suitable for both in vitro and in vivo studies. kamiyabiomedical.comkamiyabiomedical.com

Strategic Integration of the Biotin (B1667282) Tag for Affinity-Based Applications

The inclusion of a biotin tag in the this compound structure is a strategic design choice that vastly expands its experimental utility. Biotin, a small vitamin, forms an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.comthermofisher.com This high-affinity interaction (Kd = 10⁻¹⁵ M) is one of the strongest known in biology and is resistant to changes in pH, temperature, and denaturing agents. thermofisher.comthermofisher.com

This property allows for a range of affinity-based applications:

Affinity Purification: Biotinylated proteins can be selectively captured from complex biological mixtures using immobilized avidin or streptavidin. thermofisher.com This allows for the isolation and identification of active caspases that have been covalently labeled by this compound.

Detection: The biotin tag can be detected using avidin or streptavidin conjugated to reporter molecules, such as enzymes (e.g., horseradish peroxidase) or fluorophores. This enables the visualization and quantification of active caspases in techniques like Western blotting and immunofluorescence. thermofisher.comnih.govplos.org

Pull-Down Assays: this compound can be used to "pull down" active caspases and any associated proteins from cell lysates, helping to identify protein-protein interactions within the caspase signaling pathways. thermofisher.com

The small size of the biotin tag (244 Da) generally does not interfere with the function of the molecule it is attached to, ensuring that the inhibitory activity of the DQMD-FMK portion remains intact.

Comparative Analysis of Biotinylated Caspase Inhibitor Architectures

This compound belongs to a broader class of biotinylated caspase inhibitors. The core architecture remains similar across these inhibitors, with variations primarily in the tetrapeptide recognition sequence, which confers specificity for different caspases.

Inhibitor NameRecognition SequencePrimary Target Caspase(s)
This compound Asp-Gln-Met-AspCaspase-3 ntu.edu.sgnih.gov
Biotin-DEVD-FMK Asp-Glu-Val-AspCaspase-3, Caspase-7 creative-enzymes.com
Biotin-VAD-FMK Val-Ala-AspPan-caspase (broad spectrum) scbt.commedchemexpress.comcaymanchem.com
Biotin-IETD-FMK Ile-Glu-Thr-AspCaspase-8 invivogen.com
Biotin-LEHD-FMK Leu-Glu-His-AspCaspase-9

This table illustrates how altering the peptide sequence allows for the targeted inhibition of different caspases. For example, Biotin-DEVD-FMK is a well-known inhibitor of the executioner caspases-3 and -7, while Biotin-VAD-FMK is a pan-caspase inhibitor, meaning it can inhibit a wide range of caspases. creative-enzymes.comscbt.com The choice of inhibitor depends on the specific research question and the particular caspase or set of caspases under investigation.

Mechanistic Elucidation of Caspase 3 Inhibition by Biotin Dqmd Fmk

Enzymatic Specificity and Preferential Target Engagement Profiles

The specificity of an enzyme inhibitor is a critical aspect of its function. The peptide sequence Asp-Gln-Met-Asp (DQMD) in Biotin-DQMD-FMK is designed to mimic the natural cleavage site of caspase-3 substrates. Caspases, a family of cysteine-aspartic proteases, exhibit distinct substrate specificities. nih.gov Caspase-3, in particular, shows a strong preference for a four-amino-acid sequence with an aspartic acid residue at the P1 position. nih.gov The DQMD sequence provides a high-affinity binding site for caspase-3, leading to its preferential engagement.

While designed for caspase-3, some level of cross-reactivity with other caspases can occur due to similarities in their active sites. nih.gov For instance, the related inhibitor Z-DEVD-FMK, which also targets caspase-3, has been shown to inhibit caspases-6, -7, -8, and -10. apexbt.combpsbioscience.com However, the DQMD sequence is considered to be relatively selective for caspase-3. nih.gov This selectivity is crucial for researchers aiming to specifically study the role of caspase-3 in apoptosis.

Table 1: Preferential Caspase Targets

InhibitorPrimary TargetOther Known Targets
This compoundCaspase-3Data not widely available, but expected to have some cross-reactivity with other executioner caspases.
Z-DEVD-FMKCaspase-3Caspase-6, Caspase-7, Caspase-8, Caspase-10 apexbt.combpsbioscience.com
Biotin-VAD-FMKPan-caspaseCaspase-2, Caspase-8, Caspase-9 nih.gov

Irreversible Covalent Adduct Formation with Active Caspase Cysteine Residues

The inhibitory action of this compound is based on the formation of an irreversible covalent bond with its target enzyme. Caspases are cysteine proteases, meaning they utilize a cysteine residue in their active site for catalysis. research-solution.com The fluoromethyl ketone (FMK) group at the C-terminus of this compound is an electrophilic "warhead" that reacts with the nucleophilic thiol group of the active site cysteine of caspase-3. nih.gov

This reaction results in the formation of a stable thioether linkage between the inhibitor and the enzyme. nih.gov This covalent modification permanently inactivates the caspase-3 enzyme, preventing it from cleaving its downstream substrates and thereby halting the apoptotic process. nih.gov The irreversible nature of this inhibition makes this compound a potent tool for studying caspase function.

Kinetic Characterization of Caspase-Inhibitor Interaction Dynamics

Studies on other caspase inhibitors have utilized techniques like stopped-flow fluorescence to determine the individual kinetic parameters of these steps. nih.gov For the inhibition of caspase-3 by Z-VAD-FMK, the process involves two rapid equilibrium steps followed by a relatively fast inactivation step. nih.gov It is highly probable that this compound follows a similar kinetic pathway for caspase-3 inhibition.

Impact on Downstream Caspase Activation Cascades

Caspase-3 is an executioner caspase, meaning it is responsible for cleaving a wide range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. bpsbioscience.com The activation of caspase-3 itself is often triggered by initiator caspases, such as caspase-9. d-nb.info

By inhibiting caspase-3, this compound effectively blocks the downstream events of the apoptotic cascade. The cleavage of key substrates like PARP (poly ADP-ribose polymerase) and DFF (DNA fragmentation factor) by caspase-3 is prevented. Furthermore, caspase-3 is known to proteolytically activate other caspases, such as caspases-6 and -7. Therefore, inhibition of caspase-3 by this compound can also indirectly prevent the activation of these other executioner caspases, further amplifying its anti-apoptotic effect.

Selectivity Spectrum Against Other Cysteine Proteases

While the peptide sequence of this compound confers selectivity for caspase-3, it is important to consider its potential off-target effects on other cysteine proteases. The FMK reactive group is not exclusive to caspases and can potentially inhibit other families of cysteine proteases, such as cathepsins. abcam.com

For example, the inhibitor Z-FA-FMK is known to inhibit cathepsins B and L but not caspases, and is sometimes used as a negative control in caspase inhibition studies. abcam.com Conversely, some caspase inhibitors have been shown to have activity against other proteases. For instance, Z-DEVD-FMK has been reported to directly inhibit calpain, another type of cysteine protease. apexbt.com The biotin (B1667282) tag on this compound allows for affinity purification and subsequent identification of its binding partners, which can help in determining its complete selectivity profile within a complex cellular environment. stanford.edunih.gov Further research using such proteomic approaches would be necessary to fully elucidate the selectivity spectrum of this compound against the broader family of cysteine proteases.

Applications in Cellular and Molecular Apoptosis Studies

Investigating Caspase-3 Activation in Cellular Apoptotic Models

The activation of caspase-3 is a pivotal event in the apoptotic cascade. bdbiosciences.combdbiosciences.com Probes like Biotin-DQMD-FMK are instrumental in elucidating the dynamics of this activation in various experimental models.

To study the function of caspase-3, apoptosis is often artificially induced in cultured cell lines. A variety of chemical inducers can be used to trigger the apoptotic pathway, leading to the activation of caspases. The use of specific inhibitors can then confirm the role of a particular caspase in the observed cell death. For instance, in a study involving neural progenitor cells, the overexpression of the NRAGE protein was shown to induce apoptosis. The addition of the specific caspase-3 inhibitor, Z-DQMD-FMK, greatly enhanced the survival of these cells, demonstrating that the pro-apoptotic signals converge on caspase-3. nih.gov This principle underlines the utility of DQMD-FMK-based compounds in confirming caspase-3's role in specific apoptotic pathways.

Cell LineApoptosis Inducer(s)Key Finding Related to Caspase-3
Neural Progenitor Cells NRAGE overexpression / BMP-4The specific caspase-3 inhibitor Z-DQMD-FMK significantly enhanced cell survival, confirming caspase-3 as a key effector molecule in this apoptotic pathway. nih.gov
Jurkat T-cells Camptothecin (B557342)Treatment with camptothecin induces apoptosis, which can be analyzed by staining for active caspase-3. bdbiosciences.com
A549 Lung Cancer Cells Docosahexaenoic acid (DHA) and Diclofenac (Dic)Co-treatment induced apoptosis that was significantly attenuated by the caspase-3 inhibitor z-DQMD-fmk, implying a critical role for caspase-3. researchgate.net
AML12 Liver Cells Fas-ligand (Jo2 antibody)Treatment with a Fas-ligand activates caspase-3, leading to apoptotic cell death that can be monitored with specific probes. thno.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a well-known trigger for apoptosis. mdpi.com This process often involves mitochondrial dysfunction, which leads to the activation of the caspase cascade. nih.govejgm.co.uk

Research has demonstrated that various treatments can induce oxidative stress and subsequent apoptosis, where caspase-3 activation is a key step. For example, clove bud extract was shown to induce intrinsic caspase-dependent cell death in MCF-7 breast cancer cells, associated with increased oxidative stress. mdpi.com Similarly, in models using 7β-hydroxycholesterol to induce cell death in oligodendrocytes, biotin (B1667282) was found to attenuate oxidative stress and prevent apoptosis. nih.gov Probes such as this compound can be employed in such models to specifically label and study the pool of caspase-3 that becomes activated in response to oxidative damage.

The liver is a critical organ for metabolic processes and is particularly susceptible to apoptosis induced by various stimuli, including cytokines like TNF-α and signals from the Fas/FasL system. thno.orguni-konstanz.de Hepatocyte apoptosis is a central factor in the progression of many liver diseases. xiahepublishing.com

Biotinylated caspase inhibitors have proven valuable in studying these mechanisms. In one study, the pan-caspase inhibitor Biotin-VAD-FMK was shown to inhibit caspase-3-like activity in a dose-dependent manner in hepatocytes stimulated with TNF-α. caymanchem.com This demonstrates the utility of such probes in quantifying caspase activity within this specific cell type. Given that Z-DQMD-FMK is a more specific inhibitor for caspase-3, nih.gov this compound would allow for a more targeted investigation of this specific executioner caspase in models of liver injury and disease. Furthermore, studies in turbot have shown that dietary biotin can alleviate hepatic apoptosis induced by high-carbohydrate diets by decreasing the expression of caspase-3, highlighting the interplay between biotin metabolism and apoptotic pathways in the liver. nih.gov

Role in Oxidative Stress-Induced Cellular Responses

Identification and Visualization of Active Caspase Pools

A primary application of this compound is to move beyond simply measuring cell death and instead identify the specific enzymes driving the process. The unique structure of the compound allows for the precise labeling of active caspases.

Affinity labeling is a powerful technique used to identify and isolate active enzymes from a complex mixture of cellular proteins. nih.gov this compound is an example of an affinity label, or affinity probe. caymanchem.com The process leverages the highly specific and strong interaction between biotin and streptavidin. bdbiosciences.comnih.gov

In a typical workflow, cells undergoing apoptosis are incubated with this compound. The probe enters the cells and the DQMD-FMK portion binds irreversibly to any active caspase-3. thermofisher.com After cell lysis, streptavidin-conjugated beads are added to the lysate. These beads bind to the biotin tag on the probe, which is now attached to the active caspase. This allows for the specific isolation of the active caspase-3 pool through affinity purification. The isolated proteins can then be separated by gel electrophoresis and identified using techniques like Western blotting with caspase-specific antibodies. nih.gov This methodology provides direct evidence of caspase activation.

Technique ComponentFunctionReference
Biotinylated Inhibitor (e.g., this compound) Irreversibly binds to the active site of the target caspase within the cell. nih.govcaymanchem.com
Streptavidin-coated Beads Binds with high affinity to the biotin tag on the inhibitor-caspase complex. nih.gov
Affinity Purification Selectively isolates the inhibitor-caspase complex from the cell lysate. nih.gov
Western Blotting Uses specific antibodies to confirm the identity of the isolated caspase. nih.gov

Understanding the timing and location of caspase activation is crucial for deciphering the apoptotic signaling pathway. Affinity labeling and related techniques provide the means to achieve this. By applying probes like this compound at different time points after an apoptotic stimulus, researchers can track the progression of caspase-3 activation. thno.org This allows for the creation of a timeline of apoptotic events, from the initial signal to the final execution phase.

Furthermore, microscopy techniques can be adapted to visualize the location of labeled caspases within the cell. While fluorophore-conjugated inhibitors (FLICA reagents) are commonly used for direct visualization, thermofisher.com biotin-labeled probes can be detected using fluorescently-tagged streptavidin. This can reveal the subcellular localization of caspase activation, for instance, whether it occurs predominantly in the cytoplasm or is associated with specific organelles like the mitochondria. sdbonline.org This spatiotemporal information is essential for building a complete picture of how caspase-3 functions to orchestrate cellular disassembly during apoptosis.

Affinity Labeling Techniques for Caspase Detection

Modulation of Apoptotic Outcomes

This compound serves as a tool for researchers to manipulate and understand the intricate processes of apoptosis.

Attenuation of Caspase-Dependent Apoptosis

This compound is recognized as an inhibitor of caspase-3. bpsbioscience.com Caspases are a family of protease enzymes that are crucial for the initiation and execution of apoptosis. By targeting caspase-3, an executioner caspase, this compound can effectively attenuate the downstream events of the apoptotic cascade. For instance, research has shown that Z-DQMD-FMK, a related compound, inhibits cell death induced by MG 132 in small cell lung cancer cells. bpsbioscience.com This inhibitory action allows for the detailed study of the roles of specific caspases in the apoptotic process.

In studies of flavivirus infection, the use of various caspase inhibitors, including Z-DQMD-FMK, helped to delineate the specific apoptotic pathway involved. nih.gov While the pan-caspase inhibitor Z-VAD-FMK significantly reduced apoptotic cell death, the caspase-3 inhibitor Z-DQMD-FMK did not, suggesting that the apoptosis induced by JEV and DEN-2 in the presence of a PI3K blocker is not primarily mediated by caspase-3. nih.gov This highlights the utility of specific inhibitors like this compound in dissecting the contributions of individual caspases.

Differentiation from Pan-Caspase Inhibitor Effects

It is crucial to distinguish the effects of specific caspase inhibitors like this compound from those of pan-caspase inhibitors. Pan-caspase inhibitors, such as Z-VAD-FMK, broadly target multiple caspases and can therefore block apoptosis more globally. scbt.comadooq.com For example, Z-VAD-FMK has been shown to inhibit Fas-mediated apoptosis in Jurkat T cells and apoptosis induced by various stimuli in THP.1 cells by inhibiting caspases 1, 3, 4, and 7. bpsbioscience.com

The biotin moiety on this compound allows for its use as an affinity probe. caymanchem.comnih.gov This enables researchers to detect and isolate active caspases, providing a more nuanced understanding of which specific caspases are active in a given apoptotic context. caymanchem.comnih.gov This is a key advantage over non-biotinylated pan-caspase inhibitors, which only demonstrate a general blockage of apoptosis.

FeatureThis compoundPan-Caspase Inhibitors (e.g., Z-VAD-FMK)
Primary Target Caspase-3 bpsbioscience.comBroad range of caspases scbt.comadooq.com
Effect Attenuates caspase-3-dependent apoptosis bpsbioscience.comGeneral inhibition of apoptosis bpsbioscience.com
Research Utility Allows for the study of caspase-3 specific pathways nih.govUsed for global apoptosis inhibition nih.gov
Affinity Tag Biotin allows for detection and isolation of target caspases caymanchem.comnih.govTypically lack an affinity tag for purification

Contributions to Understanding Disease Pathogenesis

The application of this compound and related compounds extends to investigating the mechanisms of various diseases at the cellular level.

Exploration in Non-Human Pre-Clinical Models (e.g., Renal Endothelial Cells)

Endothelial dysfunction is a key factor in the progression of chronic kidney disease (CKD). frontiersin.orgmdpi.commedsci.org Research in non-human pre-clinical models, such as those involving renal endothelial cells, is crucial for understanding the pathogenesis of such diseases. frontiersin.orgbiorxiv.org While direct studies using this compound in renal endothelial cells are not extensively documented in the provided results, the principle of using such specific inhibitors to dissect cellular pathways is highly relevant. For example, understanding the role of specific caspases in endothelial cell apoptosis during kidney injury could provide valuable insights. The use of biotinylated probes can aid in isolating and identifying activated caspases in these specific cell types within a complex tissue environment. nih.govbiorxiv.org

Insights into Cellular Response to Stressors

Cells respond to various stressors, such as oxidative stress, DNA damage, and nutrient deprivation, through complex signaling pathways that can lead to either adaptation and survival or apoptosis. ebi.ac.uknih.govinstitut-necker-enfants-malades.frfrontiersin.org The study of these cellular stress responses is fundamental to understanding diseases like cancer. nih.gov Caspase inhibitors like this compound are instrumental in determining whether a particular stress-induced cell death is caspase-dependent. For instance, in studies of flavivirus-induced apoptosis, caspase inhibitors were used to demonstrate that the virus activates PI3K/Akt signaling to protect cells from caspase-9-initiated apoptosis. nih.gov This illustrates how specific inhibitors can help to unravel the intricate interplay between survival and death signals in response to cellular stress.

Methodological Frameworks for Utilizing Biotin Dqmd Fmk in Research

Principles of Affinity Precipitation and Pull-Down Assays

Affinity precipitation and pull-down assays are powerful techniques used to isolate specific proteins or protein complexes from a heterogeneous mixture, such as a cell lysate. The methodology for Biotin-DQMD-FMK leverages the extremely strong and specific interaction between biotin (B1667282) and streptavidin (or avidin).

The core principle involves three main steps. First, cells or tissues are treated with the cell-permeable this compound. The inhibitor enters the cells and covalently binds to the active site of target caspases. Second, the cells are lysed to release the cellular proteins, including the biotin-labeled caspase complexes. Third, streptavidin-conjugated beads (commonly magnetic or agarose) are added to the lysate. nih.gov These beads bind with high affinity to the biotin tag on the inhibitor, which is now attached to the active caspase. nih.gov After an incubation period, the beads, along with the captured biotin-caspase complexes, are physically separated from the rest of the lysate using a magnet or centrifugation. The isolated proteins can then be eluted from the beads and analyzed further. This protocol allows for the specific enrichment of active caspases from a sample, which is essential for identifying the specific caspases activated during a biological process. nih.gov

Step Description Purpose
1. Labeling Intact cells or tissues are incubated with this compound.To allow the cell-permeable inhibitor to enter cells and covalently bind to active caspases. medchemexpress.com
2. Lysis Cells are lysed using a suitable buffer to release all cellular proteins.To create a soluble protein mixture containing the biotin-labeled active caspases. nih.gov
3. Capture Streptavidin-conjugated beads are added to the cell lysate and incubated.To specifically bind the biotin tag on the active caspases via the high-affinity biotin-streptavidin interaction. nih.gov
4. Washing The beads are washed several times with buffer.To remove non-specifically bound proteins, ensuring a pure sample of active caspases.
5. Elution The bound proteins are released from the beads, typically by boiling in sample buffer.To prepare the isolated active caspases for downstream analysis, such as Western blotting.

Integration with Western Blotting for Caspase Detection

Following affinity precipitation with this compound, Western blotting is the most common method for identifying the specific caspases that were active. After the biotin-labeled caspases are eluted from the streptavidin beads, they are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).

This membrane is subsequently probed with primary antibodies that are specific to different caspases (e.g., anti-caspase-3, anti-caspase-8, etc.). nih.gov The presence of a particular caspase is revealed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that generates a detectable signal. This combination of affinity pull-down and Western blotting provides definitive evidence of which specific caspases were active in the initial cell population. nih.govnih.gov For example, using this method with the related inhibitor Biotin-VAD-FMK has allowed researchers to confirm the activation of caspase-2, -3, -8, and -9 in various experimental models. nih.govnih.gov

Caspase Target Expected Band Size (Active Subunit) Significance
Caspase-3 ~17/19 kDaPrimary target of DQMD sequence; key executioner caspase. nih.gov
Caspase-7 ~20 kDaAnother executioner caspase with some substrate overlap.
Caspase-8 ~43/41 kDa (cleaved forms)An initiator caspase; its presence would indicate activation of extrinsic apoptotic pathways.
Caspase-9 ~35/37 kDaAn initiator caspase; its presence would indicate activation of intrinsic apoptotic pathways.

Application in Flow Cytometry for Active Caspase Profiling

This compound can be used as a probe for intracellular flow cytometry to quantify the number of cells within a population that contain active caspases. The methodology is analogous to standard intracellular antibody staining.

Cells are first treated with this compound to label active caspases. Following this incubation, the cells are fixed and permeabilized to allow larger detection molecules to enter. bdbiosciences.combdbiosciences.com A fluorescently-labeled streptavidin conjugate, such as Streptavidin-FITC, is then added. This fluorescent conjugate binds to the biotin tag on the caspases that have been targeted by this compound. The fluorescence intensity of individual cells is then measured using a flow cytometer. bdbiosciences.com This allows for a quantitative analysis of the percentage of cells in a population that are undergoing apoptosis or other processes involving caspase activation. plos.org This technique is particularly useful for analyzing heterogeneous cell populations and for assessing the response to various stimuli over time. plos.org

Microscopy-Based Techniques for Subcellular Localization

To determine where within a cell caspases are active, this compound can be integrated with fluorescence microscopy. The principle is similar to that used in flow cytometry, but the final analysis is visual rather than quantitative.

Cells are grown on a suitable surface, such as a glass slide or coverslip, and treated with this compound. After labeling, the cells are fixed, permeabilized, and stained with a fluorescent streptavidin conjugate. The slide can then be viewed under a fluorescence or confocal microscope. The resulting images reveal the specific subcellular compartments where the active caspases are located. For instance, studies using similar probes have shown that active caspase-8 can be localized to lipid rafts in the cell membrane during T-cell activation, but is found in the cytoplasm during Fas-induced apoptosis. nih.gov Other research has demonstrated that active caspase-3 is primarily found in the cytosol, while active caspase-7 is associated with mitochondria and microsomal fractions during apoptosis in mouse liver. nih.gov This technique provides crucial spatial information about caspase activation that is not available from bulk biochemical assays.

Considerations for In Vitro Enzymatic Assays

This compound can be used in cell-free in vitro enzymatic assays to study the kinetics and specificity of caspase inhibition. These assays typically use purified or recombinant caspase enzymes and a fluorogenic substrate.

A key consideration is the formulation of the inhibitor. Many FMK-based inhibitors are synthesized as methyl esters to improve their ability to cross the cell membrane in live-cell experiments. creative-enzymes.com In a purified enzyme system that lacks endogenous esterases, these inhibitors may require pre-treatment with an esterase to generate the free carboxyl group necessary for optimal binding and inhibition. creative-enzymes.com

In these assays, the activity of a recombinant caspase is measured by its ability to cleave a synthetic substrate that releases a fluorescent molecule. To determine the inhibitory properties of this compound, the assay is run with varying concentrations of the inhibitor, and the reduction in fluorescence is measured. This allows for the calculation of key inhibitory parameters, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). Such assays have been used to show that related inhibitors like Ac-DMPD-CMK and Ac-DMLD-CMK potently inhibit recombinant human caspase-3 with IC₅₀ values of 0.5456 μM and 0.7455 μM, respectively. nih.gov

Methodological Adaptations for In Vivo Studies in Non-Human Models

Utilizing this compound in living, non-human animal models requires specific adaptations to the methodology. The primary goal is to label active caspases within the tissues of a live organism to study processes like apoptosis in the context of a whole physiological system.

The inhibitor is typically administered to the animal, for example, via intraperitoneal or intravenous injection. The cell-permeable nature of the compound allows it to distribute into various tissues and enter cells to bind active caspases. medchemexpress.comadooq.com After a designated period, the animal is euthanized, and the tissues of interest are harvested.

These tissue samples can then be processed in several ways. They can be homogenized to create lysates for affinity precipitation and Western blotting, as described previously, to identify which caspases were active in that tissue. nih.gov Alternatively, the tissues can be fixed, sectioned, and used for immunohistochemistry. In this application, the biotin tag is detected on the tissue slice using a labeled streptavidin probe, allowing for microscopic visualization of apoptotic cells directly within the tissue architecture. nih.gov This in vivo affinity labeling approach provides valuable insight into the spatial and temporal dynamics of caspase activation during disease or development. medchemexpress.com

Advanced Research Perspectives and Comparative Studies

Development of Next-Generation Biotinylated Caspase Probes

The design of effective molecular probes is crucial for the sensitive and specific detection of active caspases, which are key mediators of apoptosis. Biotinylated probes, in particular, offer a versatile platform for the affinity labeling and subsequent isolation of these enzymes. nih.gov The core principle involves attaching a biotin (B1667282) tag to a small molecule inhibitor, allowing for strong binding to streptavidin, which can be conjugated to beads or other matrices for pull-down experiments. nih.govbiorxiv.org

The evolution of these probes has moved towards enhancing specificity for individual caspases. While early probes like Biotin-VAD-FMK were designed as broad-spectrum or pan-caspase inhibitors, the demand for more refined tools has led to the development of probes with sequences tailored to specific caspase recognition sites. caymanchem.commedchemexpress.comscbt.comkamiyabiomedical.comfishersci.at For instance, the DEVD sequence is recognized by caspase-3, and probes incorporating this motif, such as Biotin-DEVD-FMK, are used to specifically target this enzyme. creative-enzymes.comaai.orgmdpi.com

Future developments in this area are focused on improving the in vivo stability and cell permeability of these probes. nih.govresearchgate.net Researchers are also exploring novel linker technologies to optimize the distance between the biotin tag and the inhibitor, which can influence binding efficiency. biorxiv.org The ultimate goal is to create a new generation of biotinylated probes that can provide a more accurate and detailed picture of caspase activity within the complex cellular environment.

Comparative Efficacy and Specificity with Other Caspase Inhibitors

To appreciate the utility of Biotin-DQMD-FMK, it is essential to compare it with other widely used caspase inhibitors.

Z-VAD-FMK: This compound is a well-known pan-caspase inhibitor, meaning it targets a broad range of caspases. invivogen.comscbt.com While useful for determining if a cellular process is caspase-dependent, its lack of specificity makes it difficult to pinpoint the exact caspases involved. invivogen.com In contrast, this compound, with its DQMD sequence, is designed for greater selectivity towards caspase-3. science.govatsjournals.org

Biotin-VAD-FMK: Similar to Z-VAD-FMK, Biotin-VAD-FMK is a broad-spectrum inhibitor but with the added functionality of a biotin tag for affinity purification. caymanchem.commedchemexpress.comscbt.comkamiyabiomedical.comfishersci.at It allows for the pull-down of all active caspases but does not distinguish between them. This compound offers a more targeted approach, specifically isolating active caspase-3.

The table below provides a comparative overview of these inhibitors.

InhibitorTarget SpecificityKey FeaturePrimary Application
This compound Primarily Caspase-3Biotinylated for affinity capture of active caspase-3.Specific detection and isolation of active caspase-3. science.govatsjournals.org
Z-VAD-FMK Pan-caspase inhibitorCell-permeable, irreversible inhibition of multiple caspases.General inhibition of apoptosis to study caspase-dependent pathways. invivogen.comscbt.com
Biotin-VAD-FMK Pan-caspase inhibitorBiotinylated for affinity capture of a broad range of active caspases.Identification of all active caspases in a cell lysate. caymanchem.commedchemexpress.comscbt.comkamiyabiomedical.comfishersci.at

Elucidating Upstream and Downstream Signaling in Caspase Pathways

Caspase-3 is a central executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.netwikipedia.orgnih.gov Its activation is a convergence point for signals originating from initiator caspases such as caspase-8 and caspase-9. researchgate.netwikipedia.orgbdbiosciences.com

Probes like this compound are invaluable for dissecting these pathways. By specifically capturing active caspase-3, researchers can then use techniques like mass spectrometry to identify other proteins that are part of the active caspase-3 complex. This can reveal novel interacting partners and substrates, providing a more detailed map of the downstream events triggered by caspase-3 activation.

Upstream, the activation of caspase-3 can be traced back to the formation of the apoptosome (involving caspase-9) or the death-inducing signaling complex (DISC) (involving caspase-8). researchgate.netthermofisher.com By using a combination of specific inhibitors and probes, it is possible to delineate the precise sequence of events leading to the activation of caspase-3 in response to different apoptotic stimuli.

Interplay with Other Cellular Regulatory Mechanisms (e.g., NF-κB pathways)

The regulation of apoptosis is intricately linked with other cellular signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival. nih.gov The relationship between caspases and NF-κB is complex and can be both antagonistic and synergistic depending on the cellular context.

Some studies have shown that certain initiator caspases, such as caspase-8 and caspase-10, can activate NF-κB, promoting cell survival signals. researchgate.netresearchgate.net This activation can occur independently of their proteolytic activity and involves the recruitment of signaling adaptors like RIP and NIK. researchgate.net Conversely, NF-κB can also regulate the expression of anti-apoptotic proteins, thereby inhibiting caspase activation. pnas.org

The use of specific probes like this compound allows researchers to investigate the state of caspase-3 activation while simultaneously monitoring the activity of the NF-κB pathway. This can help to unravel the complex crosstalk between these two critical cellular processes and how their balance determines cell fate. For instance, FADD, an adaptor protein in the extrinsic apoptosis pathway, has been shown to modulate NF-κB signaling, highlighting the interconnectedness of these regulatory networks. jci.org

Potential for High-Throughput Screening in Chemical Biology

The development of robust and specific molecular probes has significant implications for high-throughput screening (HTS) in chemical biology and drug discovery. oup.com Biotinylated probes, including this compound, are particularly well-suited for HTS applications aimed at identifying novel modulators of caspase activity.

The strong and specific interaction between biotin and streptavidin can be exploited in various assay formats, such as enzyme-linked immunosorbent assays (ELISAs) and affinity capture-mass spectrometry. biorxiv.orgnih.gov These platforms can be automated to screen large libraries of chemical compounds for their ability to either enhance or inhibit caspase-3 activity.

For example, a competitive binding assay could be developed where compounds are tested for their ability to displace this compound from active caspase-3. Such screens could lead to the discovery of new therapeutic agents for diseases characterized by dysregulated apoptosis. The use of cell-free expression systems and microarray technologies further expands the possibilities for HTS of biomolecules that interact with specific caspases. oup.com

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Biotin-DQMD-FMK?

Methodological Answer :

  • Synthesis : Follow stepwise procedures for conjugating biotin to the DQMD-FMK scaffold, ensuring stoichiometric control (e.g., 1:1 molar ratio) and reaction monitoring via HPLC or LC-MS. Include inert atmosphere conditions if sensitive to oxidation .
  • Characterization : Validate purity (>95%) using reverse-phase HPLC and confirm structural integrity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. For biotinylation efficiency, perform streptavidin-binding assays (e.g., ELISA or pull-down) .
Technique Purpose Key Parameters
HPLCPurity checkColumn: C18, gradient: 5–95% acetonitrile/0.1% TFA
HRMSMolecular weight confirmationResolution: ≥30,000, mass accuracy: <2 ppm
Streptavidin assayBiotin activityIncubation: 1 hr, detection: chemiluminescence

Q. How should researchers design experiments to detect this compound’s target engagement in cellular models?

Methodological Answer :

  • Cell Treatment : Optimize incubation time (e.g., 1–24 hrs) and concentration (IC₅₀ determination via dose-response curves). Include negative controls (e.g., untreated cells, non-biotinylated DQMD-FMK) to rule out nonspecific binding .
  • Detection : Use Western blotting with streptavidin-HRP to visualize biotinylated targets. For spatial resolution, combine with confocal microscopy using fluorescent streptavidin conjugates .

Q. What controls are essential when studying this compound’s protease inhibition activity?

Methodological Answer :

  • Positive Controls : Use established protease inhibitors (e.g., E-64 for cysteine proteases).
  • Negative Controls : Include biotin-only or scrambled peptide conjugates.
  • Technical Replicates : Perform triplicate experiments to account for intra-assay variability. Normalize data to untreated samples and validate with orthogonal assays (e.g., fluorogenic substrate cleavage) .

Advanced Research Questions

Q. How can contradictory data on this compound’s inhibitory efficacy across cell lines be resolved?

Methodological Answer :

  • Variable Analysis : Compare cell line-specific factors (e.g., protease expression levels via qPCR, membrane permeability via live-cell imaging).
  • Validation : Replicate experiments in isogenic cell lines or primary cells. Use CRISPR knockouts of target proteases to confirm on-target effects .
  • Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables. Cross-reference with published proteomic datasets for expression correlations .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

Methodological Answer :

  • Storage Conditions : Lyophilize in aliquots at -80°C; avoid freeze-thaw cycles. Test stability in assay buffers (e.g., pH 7.4, 37°C) over 24–72 hrs using HPLC .
  • Stabilizers : Add reducing agents (e.g., DTT) if oxidation-prone, or protease inhibitors (e.g., PMSF) to prevent degradation by residual enzymes .

Q. How can computational modeling enhance the study of this compound’s binding kinetics?

Methodological Answer :

  • Docking Simulations : Use tools like AutoDock Vina to predict binding poses to target proteases. Validate with mutagenesis studies (e.g., alanine scanning of protease active sites) .
  • Kinetic Parameters : Calculate kon/koff rates via surface plasmon resonance (SPR) or stopped-flow assays. Compare with in silico predictions .

Q. What methodologies integrate this compound with multi-omics approaches for pathway analysis?

Methodological Answer :

  • Proteomics : Combine with affinity purification-mass spectrometry (AP-MS) to identify interactomes. Use label-free quantification for differential analysis .
  • Transcriptomics : Correlate target engagement data with RNA-seq profiles (e.g., via Gene Ontology enrichment) to map downstream effects .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer :

  • Pharmacokinetic Analysis : Measure compound bioavailability (e.g., plasma half-life via LC-MS/MS) and tissue penetration (e.g., microdialysis). Adjust dosing regimens to match in vitro IC₅₀ values .
  • Model Systems : Validate in organoids or 3D co-cultures to bridge the gap between cell lines and animal models .

Q. What steps ensure reproducibility of this compound’s activity assays across labs?

Methodological Answer :

  • Standardization : Share detailed protocols via platforms like Protocols.io , including batch-specific characterization data (e.g., HPLC chromatograms).
  • Inter-lab Validation : Participate in ring trials with blinded samples. Use statistical tools (e.g., coefficient of variation analysis) to assess consistency .

Ethical and Reporting Standards

Q. How should this compound studies comply with ethical guidelines for biochemical research?

Methodological Answer :

  • Data Transparency : Publish raw datasets (e.g., spectra, kinetic curves) in repositories like Zenodo. Disclose conflicts of interest and funding sources .
  • Animal Studies : Follow ARRIVE guidelines for in vivo experiments, including sample size justification and randomization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.